molecular formula C7H7F2NO2 B1429835 (6-(Difluoromethoxy)pyridin-3-yl)methanol CAS No. 1375098-07-9

(6-(Difluoromethoxy)pyridin-3-yl)methanol

Cat. No. B1429835
M. Wt: 175.13 g/mol
InChI Key: YZZNTAXNTQWXQP-UHFFFAOYSA-N
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Description

“(6-(Difluoromethoxy)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7F2NO2 . It is related to the class of organic compounds known as phenylpyridines .


Synthesis Analysis

The synthesis of similar compounds, such as 6-arylated-pyridin-3-yl methanol derivatives, has been reported in the literature . These compounds were synthesized and characterized using various methods, including FTIR, 1H NMR, 13C NMR, and UV-Visible spectrometer methods . The DFT results were found to be in fair agreement with the experiment .


Molecular Structure Analysis

The molecular structure of “(6-(Difluoromethoxy)pyridin-3-yl)methanol” can be represented by the InChI code: 1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Catalytic Applications

  • Ethylene Oligomerization : Nickel complexes with ligands like (pyridin-2-yl)methanol have been synthesized and tested for their effectiveness in ethylene oligomerization, showing promising results (Kermagoret & Braunstein, 2008).

Molecular Structures and Coordination Compounds

  • Iron(II) Complexes : Iron(II) bis-α-benzyldioximate complexes with 3- and 4-pyridine hemiacetals were synthesized and studied for their structure and physicochemical properties, contributing to our understanding of coordination chemistry (Bourosh et al., 2018).
  • Photocatalytic Water Reduction : Studies on 3d element complexes of pentadentate bipyridine-pyridine-based ligands, including those similar to (6-(Difluoromethoxy)pyridin-3-yl)methanol, have shown their potential in photocatalytic water reduction (Bachmann et al., 2013).

Crystallography and Synthesis

  • Crystal Structure Analysis : Research involving derivatives of pyridine methanol, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, provides insights into molecular and crystalline structures important for various applications (Percino et al., 2005).

Electrocatalysis and CO2 Reduction

  • Electrocatalytic Reduction of CO2 to Methanol : Derivatives of pyridine, like pyridinium, have been implicated as catalysts for the reduction of CO2 to methanol. Studies have shown their potential in facilitating this environmentally significant reaction (Yan et al., 2014).

Corrosion Inhibition

  • Inhibitors for Mild Steel : Triazole derivatives like (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol were investigated as corrosion inhibitors for mild steel, showing significant effectiveness (Ma et al., 2017).

Single-Molecule Magnets

  • Cobalt(II) Single-Ion Magnet : A study on tris[6-(1 H-pyrazol-1-yl)pyridin-2-yl]methanol for constructing a trigonal-prismatic cobalt(II) complex revealed single-molecule-magnet behavior, an important aspect in the field of molecular magnetism (Yao et al., 2018).

properties

IUPAC Name

[6-(difluoromethoxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-3,7,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZNTAXNTQWXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283861
Record name 6-(Difluoromethoxy)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Difluoromethoxy)pyridin-3-yl)methanol

CAS RN

1375098-07-9
Record name 6-(Difluoromethoxy)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375098-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethoxy)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of methyl 6-(difluoromethoxy)nicotinate (4.700 g; 23.13 mmol) in anh. toluene (130 ml) was treated dropwise with a solution of 1 M DIBAH in toluene (69.40 ml; 69.40 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min., and then at 0° C. for 1.5 h. The obtained mixture was then treated successively with water (55 ml), 1 M aq. NaOH (12 ml), and aq. sat. NaHCO3 (100 ml). The separated aq. layer was further extracted with Et2O (2×100 ml). The mixed organic layers were then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording (6-(difluoromethoxy)pyridin-3-yl)methanol as a yellow oil (3.758 g; 93%). LC-MS (conditions D): tR=0.71 min.; no ionisation.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Difluoromethoxy)pyridin-3-yl)methanol
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(6-(Difluoromethoxy)pyridin-3-yl)methanol
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